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2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide - 730949-98-1

2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide

Catalog Number: EVT-2520998
CAS Number: 730949-98-1
Molecular Formula: C15H11ClN2OS
Molecular Weight: 302.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide, also known by its CAS number 730949-98-1, is an organic compound featuring a benzothiazole core. This compound is characterized by a chlorophenyl substituent attached to an acetamide group, which contributes to its biological activity and potential applications in pharmacology. The chemical formula for this compound is C15H11ClN2OSC_{15}H_{11}ClN_{2}OS, and it has a molecular weight of 302.78 g/mol. The IUPAC name reflects its structure, indicating the presence of both benzothiazole and chlorophenyl moieties.

Source and Classification

This compound can be sourced from various chemical suppliers, including American Elements and Sigma-Aldrich, where it is classified under specific categories based on its chemical properties and potential applications. It is often categorized as a heterocyclic compound due to the presence of both benzene and thiazole rings in its structure .

Synthesis Analysis

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide typically involves several steps that include the formation of the benzothiazole ring followed by the introduction of the chlorophenyl acetamide group.

Methods

  1. Formation of Benzothiazole: The synthesis may start with the reaction of o-aminobenzenethiol with carbon disulfide or other reagents to form the benzothiazole framework.
  2. Acetamide Introduction: The benzothiazole derivative can then be reacted with 4-chlorobenzoyl chloride or a similar acylating agent to introduce the acetamide functionality.

Technical Details

The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Common solvents include dichloromethane or dimethylformamide, while catalysts may be employed to facilitate acylation.

Molecular Structure Analysis

Structure

The molecular structure of 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide can be represented using various structural notations:

  • SMILES Notation: C1=CC=C2C(=C1)N=C(S2)CC(=O)NC3=CC=C(C=C3)Cl
  • InChI Key: LENBBBAUQPOLJK-UHFFFAOYSA-N

Data

The structural features include:

  • A benzothiazole ring system fused to a phenyl group.
  • A chlorinated phenyl substituent at the para position relative to the acetamide group.
  • The compound exists as a solid powder at room temperature .
Chemical Reactions Analysis

2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide is involved in various chemical reactions due to its functional groups.

Reactions

  1. Acid-base Reactions: The amide nitrogen can act as a base in protonation reactions.
  2. Nucleophilic Substitutions: The chlorophenyl group can undergo nucleophilic substitution under certain conditions.
  3. Hydrolysis: The acetamide can be hydrolyzed to yield corresponding carboxylic acids.

Technical Details

Conditions such as pH, temperature, and solvent polarity significantly influence these reactions' mechanisms and outcomes.

Mechanism of Action

The mechanism of action for 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide is primarily related to its interactions within biological systems.

Process

The compound may exhibit biological activity through:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: The structural features allow it to bind effectively to certain receptors, influencing physiological responses.

Data

Studies have shown that compounds with similar structures often interact with lipophilic sites in proteins, affecting their function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder.
  • Melting Point: Specific melting point data may vary but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Generally stable under normal laboratory conditions but should be protected from light and moisture.

Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structure and purity .

Applications

2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide has potential applications in various scientific fields:

  1. Pharmaceuticals: Investigated for its potential therapeutic effects against various diseases due to its biological activity.
  2. Chemical Research: Used as a building block in organic synthesis for developing new compounds.
  3. Material Science: Potential applications in developing new materials with specific electronic or optical properties.
Synthetic Methodologies and Optimization

Conventional Multi-Step Organic Synthesis Routes

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide (CAS 730949-98-1, C₁₅H₁₁ClN₂OS) relies on well-established organic coupling strategies, primarily employing carbodiimide-mediated amidation or direct acylations. The most frequently reported pathway involves a two-step sequence starting with the preparation of the benzothiazole acetic acid precursor, followed by coupling with 4-chloroaniline [3] [4].

A representative procedure involves reacting 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base to yield 2-(chloromethyl)benzothiazole. This intermediate undergoes nucleophilic substitution with sodium cyanide to form the corresponding nitrile, which is subsequently hydrolyzed under acidic conditions to generate 2-(1,3-benzothiazol-2-yl)acetic acid [4]. The critical amidation step employs carbodiimide coupling agents, typically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane:

Reaction Conditions:

  • Stoichiometry: Equimolar ratios of acid and 4-chloroaniline
  • Activator: 1.2 equivalents EDC
  • Base: Triethylamine (2-3 equivalents)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C initial addition, then room temperature (20-25°C)
  • Reaction Time: 3-12 hours [4]

An alternative single-step approach utilizes direct condensation of commercially available 2-(benzothiazol-2-yl)acetic acid with 4-chloroaniline. This method often requires reflux conditions in high-boiling solvents like toluene or acetic acid, employing Dean-Stark apparatus for azeotropic water removal to drive the equilibrium towards amide formation. Typical yields range from 70% to 85% for the carbodiimide method and 60% to 75% for direct thermal condensation, with purity highly dependent on rigorous purification (commonly recrystallization from ethanol or ethanol-water mixtures) [3] [6]. Key challenges include suppressing dimerization of the benzothiazole acetic acid and ensuring complete consumption of the aniline to minimize downstream purification burdens. Crystallographic analysis confirms the molecular structure, revealing characteristic dihedral angles between the benzothiazole and chlorophenyl planes [3] [6].

Table 1: Conventional Synthetic Routes and Key Parameters

Synthetic StepReagents/ConditionsSolventTemperature/DurationTypical Yield
Carbodiimide Coupling2-(Benzothiazol-2-yl)acetic acid, EDC, 4-Chloroaniline, TriethylamineDichloromethane0°C → RT, 3-12 hours70-85%
Direct Condensation (Reflux)2-(Benzothiazol-2-yl)acetic acid, 4-ChloroanilineAcetic Acid or TolueneReflux, 6-24 hours60-75%
Acid Chloride Route (Less Common)2-(Benzothiazol-2-yl)acetyl chloride, 4-Chloroaniline, PyridineTetrahydrofuran (THF)0°C → RT, 1-4 hours65-80%

Continuous Flow Reactor-Based Industrial-Scale Production

Transitioning from batch synthesis to continuous flow processing offers significant advantages for the industrial-scale production of 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide, primarily through enhanced mass/heat transfer, precise residence time control, and improved safety profiles. Flow synthesis is particularly advantageous for the critical exothermic amidation step involving carbodiimide activation [2] .

A validated flow process employs a multi-stage tubular reactor configuration:

  • Pre-mixing Module: 2-(Benzothiazol-2-yl)acetic acid and 4-chloroaniline are dissolved in a mixture of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) (3:1 v/v) to ensure solubility, combined with triethylamine.
  • Activation Segment: The substrate stream merges with a solution of EDC in THF/DMF within a static mixer, immediately initiating acid activation.
  • Reaction Loop: The combined stream passes through a temperature-controlled coiled tube reactor (PTFE tubing, ID 1-2 mm).
  • Quench Point: The reaction mixture is quenched with aqueous citric acid upon exiting the reactor loop [5] .

Optimized Continuous Flow Parameters:

  • Residence Time: 8-15 minutes
  • Temperature: 50-70°C
  • Concentration: 0.5-1.0 M in acid component
  • Pressure: 3-5 bar (back-pressure regulation)

Under these intensified conditions, the reaction achieves near-complete conversion (>98%) and yields exceeding 90%, significantly higher than batch protocols. The dramatically reduced reaction time (minutes versus hours) stems from superior heat transfer preventing localized decomposition and the elimination of mass transfer limitations inherent in batch stirring. Furthermore, flow systems facilitate inline purification using scavenger cartridges (e.g., polymer-supported trisamine to remove excess EDC/byproducts) and continuous crystallization, drastically reducing solvent consumption and waste generation per unit product [2] [5] . Scalability is achieved through numbered-up parallel reactor modules rather than simple reactor volume increase, maintaining optimal heat/mass transfer characteristics.

Table 2: Continuous Flow Process Optimization Parameters

Process ParameterOptimized Range (Flow)Typical Batch EquivalentPrimary Impact
Residence Time8-15 minutes3-12 hoursReaction Completion/Throughput
Reaction Temperature50-70°C0-25°C (Coupling) / Reflux (Condensation)Kinetics/Byproduct Formation
Space-Time Yield (STY)500-1500 g·L⁻¹·h⁻¹20-100 g·L⁻¹·h⁻¹Volumetric Productivity
Solvent Volume per kg Product5-10 L/kg15-30 L/kgWaste Intensity/Cost

Comparative Analysis of Batch vs. Flow Reactor Parameters

The choice between batch stirred-tank reactors (BSTR) and continuous plug flow reactors (PFR) for synthesizing 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide involves critical trade-offs in efficiency, control, scalability, and economics, heavily dependent on production volume and quality requirements.

  • Reaction Efficiency & Control:Batch reactors offer operational flexibility for small-scale or multi-product facilities. Temperature control relies on jacket cooling/heating and agitation efficiency. For the exothermic carbodiimide coupling step, maintaining isothermal conditions below 25°C is challenging, potentially leading to localized hotspots promoting urea byproduct formation from EDC decomposition. Concentration gradients can also occur, affecting consistency [2] .Plug flow reactors provide superior heat management due to their high surface area-to-volume ratio. Exothermic heat is efficiently removed through reactor walls, maintaining precise isothermal conditions (±1°C). The piston-like flow (minimal axial dispersion) ensures all fluid elements experience identical residence time and reaction history, leading to highly consistent product quality and significantly reduced batch-to-batch variability. The controlled environment suppresses side reactions, improving selectivity [2] .

  • Scalability and Throughput:Scaling batch processes involves increasing reactor volume, which exacerbates heat and mass transfer limitations. Mixing efficiency decreases, and temperature control becomes more difficult, often requiring longer reaction times or lower concentrations to manage exotherms, reducing space-time yield (STY).Scaling continuous flow processes involves "numbering up" identical reactor channels or modules. This maintains optimal heat/mass transfer characteristics and residence time distribution from lab to production scale. Flow systems achieve significantly higher STY (often 5-10 times greater than batch) due to the intense reaction conditions and continuous operation [2]. Start-up and shutdown periods result in some off-spec material, making flow most economical for high-volume continuous campaigns.

  • Catalyst and Reagent Utilization:Heterogeneous catalysts (e.g., immobilized coupling agents or enzymatic catalysts under investigation) are more readily implemented and efficiently utilized in fixed-bed flow reactors. Reagent streams contact the catalyst bed continuously under optimal conditions. Homogeneous catalysts (e.g., EDC) are typically used stoichiometrically in batch but could potentially be used catalytically in flow with efficient separation and recycle loops, although this is less common for amide coupling. Flow systems generally enable higher atom economy through precise stoichiometric control and reduced side reactions .

Table 3: Batch vs. Continuous Flow Reactor Performance Comparison

ParameterBatch Reactor (BSTR)Plug Flow Reactor (PFR)Advantage Direction
Heat Transfer EfficiencyModerate (Dependent on agitation & jacket)Excellent (High SA/V, efficient heat exchange)PFR
Residence Time ControlBroad distribution (Mixing dependent)Narrow distribution (Piston flow)PFR
Space-Time Yield (STY)Low (20-100 g·L⁻¹·h⁻¹)High (500-1500 g·L⁻¹·h⁻¹)PFR
Operational FlexibilityHigh (Easy product changeover)Low (Dedicated to specific process)BSTR
Scale-up MethodologyIncreasing reactor volume (Challenging)Numbering up identical units (Linear)PFR
Byproduct FormationModerate-High (Hotspots, concentration gradients)Low (Precise control, uniform environment)PFR
Suitability for ScaleSmall/Medium Volume, MultipurposeLarge Volume, Dedicated ProductionContext Dependent

Solvent Selection and Waste Minimization Strategies

Solvent choice profoundly impacts the reaction efficiency, purification ease, environmental footprint, and cost-effectiveness of synthesizing 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide. Waste minimization is integral to modern process design, moving beyond simple yield optimization to encompass atom economy, solvent intensity, and hazard reduction [5] .

  • Solvent Selection Criteria:
  • Reaction Performance: Solvent must fully dissolve both the carboxylic acid (2-(benzothiazol-2-yl)acetic acid) and the aniline (4-chloroaniline), along with the coupling agent (EDC). Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethylacetamide (DMAc) offer excellent solubility but pose challenges in removal and recycling, and have significant environmental/health concerns. Tetrahydrofuran (THF), while less polar, is often used in mixtures due to its good solubility for reactants and ease of removal. Dichloromethane (DCM), common in lab-scale batch coupling, is undesirable industrially due to toxicity and regulatory pressures.
  • Green Chemistry Principles: Shifting towards safer and more sustainable solvents is critical. For the amidation step, 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, offers similar properties to THF with higher boiling point and improved water immiscibility, facilitating aqueous workup. Cyclopentyl methyl ether (CPME) is another promising alternative with high stability, low water solubility, and favorable environmental, health, and safety (EHS) profile. Ethanol/water mixtures are viable for recrystallization [5] .
  • Downstream Processing: Solvent choice dictates purification strategy. High-boiling solvents like DMF require energy-intensive distillation for recovery. Solvents enabling crystallization by anti-solvent addition (e.g., adding water to a THF or 2-MeTHF solution) are preferred. The ideal solvent allows high-yield crystallization of the pure product directly from the reaction mixture after minimal workup.

  • Waste Minimization Strategies:

  • Solvent Substitution: Replacing DCM (Batch) and DMF (Batch/Flow) with 2-MeTHF or CPME significantly reduces process toxicity and environmental impact. These solvents are more readily biodegradable and have lower associated hazard classifications.
  • Solvent Recycling: Continuous processes excel at inline solvent recovery. Distillation units integrated downstream of the product isolation step (e.g., continuous crystallizer/filter) enable high-purity solvent recycle back to the reagent dissolution stages, reducing fresh solvent demand by 70-90% compared to single-use batch processes.
  • In-line Scavenging: Flow chemistry facilitates the integration of polymer-supported scavengers (e.g., resins to remove excess EDC, urea byproducts, or unreacted aniline/carboxylic acid) within the reactor stream. This eliminates separate extraction or washing steps, reducing aqueous waste volume and simplifying product isolation.
  • Concentration Optimization: Increasing reactant concentration in both batch and flow directly reduces solvent consumption per kg of product. Flow reactors tolerate higher concentrations due to superior temperature control. Moving from 0.2 M to 0.8-1.0 M in flow drastically cuts solvent use.
  • Atom Economy Focus: Employing coupling agents with higher atom economy than EDC/DCC (e.g., propylphosphonic anhydride (T3P®)) generates less waste per mole of product, although cost and handling must be balanced. Catalytic methods (e.g., enzymatic amidation) represent the ultimate atom-economical approach but require further development for robustness with this specific substrate [5] .

Implementing these strategies systematically reduces the Environmental Factor (E-Factor - kg waste/kg product). While traditional batch synthesis might exhibit E-Factors of 25-50, optimized continuous processes incorporating solvent recycle and in-line purification can achieve E-Factors below 10, aligning with green chemistry goals for fine chemical synthesis.

Properties

CAS Number

730949-98-1

Product Name

2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide

Molecular Formula

C15H11ClN2OS

Molecular Weight

302.78

InChI

InChI=1S/C15H11ClN2OS/c16-10-5-7-11(8-6-10)17-14(19)9-15-18-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,19)

InChI Key

LENBBBAUQPOLJK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=O)NC3=CC=C(C=C3)Cl

Solubility

not available

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